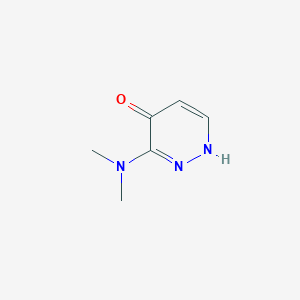

3-(Dimethylamino)pyridazin-4(1H)-one

Description

Significance of Pyridazinone Core Structures in Synthetic Chemistry and Chemical Biology

The pyridazinone nucleus is often referred to as a "privileged scaffold" or a "wonder nucleus" in medicinal chemistry. sarpublication.comresearchgate.net This distinction arises from its ability to serve as a versatile synthetic platform for developing compounds with a wide spectrum of pharmacological activities. The structural features of the pyridazinone ring allow for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of the molecule to interact with various biological targets. nih.gov

The significance of this heterocyclic core is underscored by its presence in numerous approved drugs and clinical candidates. These compounds exhibit a remarkable range of biological effects, as detailed in the table below.

| Biological Activity | Examples of Pyridazinone Applications |

| Cardiovascular | Agents for treating hypertension and heart failure. nih.gov |

| Anticancer | Inhibition of various kinases and other targets involved in tumor progression. nih.govresearchgate.net |

| Anti-inflammatory | Development of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects. sarpublication.com |

| Antimicrobial | Compounds showing activity against various bacterial and fungal strains. nih.gov |

| Agrochemical | Use as herbicides and insecticides. liberty.edu |

The synthetic utility of pyridazinones is equally important. They serve as key intermediates in the construction of more complex fused heterocyclic systems, further expanding their chemical diversity and potential applications. mdpi.com

Historical Context of Pyridazinone Research and Related Derivatives

Research into pyridazinone chemistry has a rich history spanning several decades. Initial investigations, dating back to the mid-20th century, were largely focused on their potential as cardiovascular agents and in agrochemical applications. liberty.edu This early work laid the foundation for understanding the fundamental reactivity and properties of the pyridazinone ring system.

Over the past few decades, there has been a significant surge in interest in this class of compounds. sarpublication.com This renaissance is driven by advancements in synthetic methodologies, a deeper understanding of biological pathways, and the continual search for novel therapeutic agents. The discovery that pyridazinone derivatives can modulate a wide range of biological targets has led to an exponential increase in publications and patents related to their synthesis and evaluation.

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

3-(dimethylamino)-1H-pyridazin-4-one |

InChI |

InChI=1S/C6H9N3O/c1-9(2)6-5(10)3-4-7-8-6/h3-4H,1-2H3,(H,7,10) |

InChI Key |

OXUJOXLRORPZNQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NNC=CC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Dimethylamino Pyridazin 4 1h One and Its Derivatives

Strategies for Constructing the Pyridazin-4(1H)-one Scaffold

The formation of the pyridazin-4(1H)-one ring is a critical step in the synthesis of the target compound. This is typically achieved through cyclization reactions that bring together the necessary atoms to form the six-membered heterocyclic system.

Cyclization Reactions for Pyridazinone Ring Formation

Cyclization reactions are fundamental to the synthesis of pyridazinones. A common and effective method involves the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or a hydrazine derivative. scielo.org.za This reaction proceeds through the formation of a dihydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyridazine (B1198779) ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the dicarbonyl precursor and the reaction conditions employed.

Another powerful strategy for pyridazinone synthesis is the use of inverse electron-demand Diels-Alder reactions. organic-chemistry.org In this approach, an electron-deficient 1,2,4,5-tetrazine (B1199680) reacts with an electron-rich dienophile, such as a silyl (B83357) enol ether, to form a dihydropyridazine (B8628806) intermediate. Subsequent elimination of nitrogen gas and tautomerization leads to the formation of the pyridazinone ring. This method offers a high degree of control over the substitution pattern of the final product.

Furthermore, annulation reactions, where a pre-existing ring is used as a template to build the pyridazinone ring, have also been successfully employed. For instance, the reaction of ketene (B1206846) N,S-acetals with N-tosylhydrazones, promoted by reagents like tetra-n-butylammonium iodide (TBAI) and potassium persulfate (K2S2O8), can provide access to polysubstituted pyridazines. organic-chemistry.org

Approaches to Introduce the Dimethylamino Moiety at the 3-Position

The introduction of a dimethylamino group at the 3-position of the pyridazinone ring can be achieved through several synthetic routes. One direct approach involves the use of a precursor that already contains the dimethylamino functionality. For example, a β-ketoester or a related active methylene (B1212753) compound can be reacted with a reagent that introduces the dimethylamino group, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), to form an enaminone intermediate. tsijournals.com This enaminone, which now bears the dimethylamino group, can then be subjected to cyclization with hydrazine to form the desired 3-(dimethylamino)pyridazin-4(1H)-one.

Alternatively, the dimethylamino group can be introduced onto a pre-formed pyridazinone ring through nucleophilic aromatic substitution. If the 3-position of the pyridazinone is substituted with a suitable leaving group, such as a halogen, it can be displaced by dimethylamine (B145610) to yield the target compound. This method is particularly useful for the late-stage functionalization of pyridazinone scaffolds.

Precursor Chemistry and Synthon Utilization for 3-(Dimethylamino)pyridazin-4(1H)-one Synthesis

The selection of appropriate precursors and synthons is crucial for the efficient synthesis of 3-(Dimethylamino)pyridazin-4(1H)-one. The following sections detail the applications of key reagents and intermediates in the construction of this target molecule.

Applications of N,N-Dimethylformamide Dimethyl Acetal (DMFDMA) in Pyridazinone Synthesis

N,N-Dimethylformamide dimethyl acetal (DMFDMA) is a versatile reagent in organic synthesis, often employed as a one-carbon synthon and for the formation of enamines and enaminones. scirp.orgdntb.gov.ua Its reaction with compounds containing active methylene or methyl groups is a key step in the synthesis of various heterocyclic systems. scirp.orgresearchgate.net

In the context of 3-(Dimethylamino)pyridazin-4(1H)-one synthesis, DMFDMA is instrumental in the formation of the enaminone precursor. tsijournals.com The reaction of a suitable ketone or ester with DMFDMA results in the formation of a β-dimethylamino-α,β-unsaturated carbonyl compound. sigmaaldrich.com This transformation is typically carried out under mild conditions and provides the enaminone intermediate in good yield. The enaminone then serves as a key building block for the subsequent cyclization step.

The reactivity of DMFDMA allows for the construction of a wide range of enaminones from various carbonyl precursors, making it a valuable tool for the synthesis of diverse pyridazinone derivatives. scirp.org

Enaminone Intermediates in the Synthesis of 3-(Dimethylamino)pyridazin-4(1H)-one and Analogues

Enaminones are highly versatile intermediates in heterocyclic synthesis due to their ambident electrophilic and nucleophilic character. psu.eduwpmucdn.com They possess both an electron-rich enamine moiety and an electron-deficient carbonyl group, allowing them to react with a variety of reagents. rsc.org

In the synthesis of 3-(Dimethylamino)pyridazin-4(1H)-one, the enaminone intermediate, formed from the reaction of a carbonyl compound with DMFDMA, is the key precursor to the pyridazinone ring. The enaminone undergoes a cyclocondensation reaction with hydrazine or its derivatives. nih.gov The reaction typically proceeds by initial nucleophilic attack of the hydrazine at the carbonyl carbon of the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine and water to afford the pyridazinone ring. rsc.org The use of substituted hydrazines allows for the introduction of various substituents at the N-1 position of the pyridazinone ring.

The versatility of enaminones as building blocks enables the synthesis of a wide array of substituted pyridazinones and other heterocyclic systems. psu.edunih.gov

Hydrazinolysis-Based Routes for Pyridazinone Formation

Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine, is a key transformation in the synthesis of pyridazinones. researchgate.net In the context of forming the pyridazinone ring from an enaminone precursor, the reaction with hydrazine is a critical cyclization step. nih.gov

The reaction of a β-ketoester-derived enaminone with hydrazine hydrate (B1144303) is a common method for the synthesis of pyridazin-4(1H)-ones. The hydrazine acts as a dinucleophile, reacting with the carbonyl groups of the precursor to form the heterocyclic ring. scielo.org.za This process is often carried out in a suitable solvent, such as ethanol, and may be catalyzed by acid or base.

In some synthetic strategies, hydrazinolysis can also be used to deprotect or modify other functional groups within the molecule, although its primary role in this context is the formation of the pyridazinone ring. nih.gov The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of different substituents on the nitrogen atom of the resulting pyridazinone.

Functional Group Interconversions and Derivatization Strategies on the 3-(Dimethylamino)pyridazin-4(1H)-one Nucleus

Functional group interconversion and derivatization are key strategies for creating analogues of 3-(dimethylamino)pyridazin-4(1H)-one. These transformations allow for the systematic modification of the core structure to explore structure-activity relationships.

The pyridazinone ring, akin to pyridine (B92270), is generally considered electron-deficient, which makes it less susceptible to electrophilic aromatic substitution (EAS) reactions compared to benzene. The presence of two adjacent nitrogen atoms deactivates the ring towards attack by electrophiles. However, the 3-dimethylamino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of the 3-(dimethylamino)pyridazin-4(1H)-one ring, the C5 position is the most likely site for electrophilic attack.

Reactions such as nitration and halogenation on pyridinone rings often require harsh conditions. For instance, the nitration of pyridine derivatives can be challenging and may lead to low yields or decomposition. google.comresearchgate.netntnu.no The direct nitration of 3-aminopyridine, a related structure, can be problematic due to the sensitivity of the amino group to oxidizing nitrating agents. google.com Protection of the amino group can facilitate the reaction, but selectivity can still be an issue. google.com

Halogenation of pyridines can also be complex. While methods for 3-selective halogenation of pyridines have been developed, they often involve multi-step sequences like ring-opening and closing. nih.govchemrxiv.orgnsf.govresearchgate.netchemrxiv.org For the 3-(dimethylamino)pyridazin-4(1H)-one nucleus, direct halogenation at the C5 position would likely require forcing conditions, and optimization would be necessary to avoid side reactions.

Table 1: Challenges and Potential Strategies for Electrophilic Aromatic Substitution on the Pyridazinone Ring

| Reaction Type | Challenges | Potential Strategies |

| Nitration | Ring deactivation by nitrogen atoms; potential for oxidation and low yields. google.comresearchgate.net | Use of milder nitrating agents; optimization of reaction temperature and time. |

| Halogenation | Ring deactivation; potential for low regioselectivity. nih.govchemrxiv.org | Use of Lewis acid catalysts to enhance electrophilicity; exploration of radical halogenation pathways. |

| Friedel-Crafts | Generally unsuccessful on pyridine-like rings due to deactivation and complexation of the Lewis acid catalyst with the ring nitrogens. | Alternative methods for introducing alkyl or acyl groups, such as palladium-catalyzed cross-coupling reactions, are preferred. |

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for functionalizing electron-deficient heterocyclic rings like pyridazinone. These reactions typically require a leaving group, such as a halogen, at the position of substitution. Therefore, to utilize SNAr strategies, 3-(dimethylamino)pyridazin-4(1H)-one would first need to be halogenated, for example at the C5 or C6 position.

Once a halo-substituted derivative is obtained, the halogen can be displaced by a variety of nucleophiles. Studies on related pyridazine systems have shown that halopyridazines readily react with nitrogen, oxygen, and sulfur nucleophiles. mdpi.comwur.nl For example, chloropyridazine derivatives can be converted to aminopyridazines, alkoxypyridazines, or alkylthiopyridazines. nih.govdur.ac.uk

The reactivity of halogens on the pyridazinone ring follows the typical order for SNAr reactions, with fluorine being the most reactive, followed by chlorine and bromine. The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution product.

Table 2: Examples of Nucleophilic Substitution on Related Pyridazinone Systems

| Substrate | Nucleophile | Conditions | Product | Reference |

| 4-Halogenopyridazines | Potassium amide in liquid ammonia | - | 4-Aminopyridazine | wur.nl |

| 4,6-Dichloropyridazine-3-carboxylate | t-Butyl ethyl malonate | Base | 4-(Substituted)-6-chloropyridazine derivative | mdpi.com |

| 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones | Hydrazine hydrate | Reflux | 3-Hydrazinyl-4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazine | nih.gov |

| Tetrachloropyridazine | Amines, alkoxides, thiolates | - | Mono- or di-substituted pyridazines | dur.ac.uk |

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyridazinones. researchgate.netresearchgate.netlibretexts.org These reactions offer a versatile and efficient way to form carbon-carbon and carbon-heteroatom bonds, typically starting from a halogenated pyridazinone precursor.

Suzuki-Miyaura Coupling: This is one of the most widely used palladium-catalyzed reactions for C-C bond formation. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org It involves the coupling of a halo-pyridazinone with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is tolerant of a wide range of functional groups and has been successfully applied to synthesize various aryl- and heteroaryl-substituted pyridazinones. nih.govscispace.com

Heck Coupling: The Heck reaction couples a halo-pyridazinone with an alkene to form a new C-C bond, leading to the introduction of vinyl or substituted vinyl groups onto the pyridazinone core. mdpi.combeilstein-journals.orgresearchgate.netorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base.

Other palladium-catalyzed reactions, such as Stille, Sonogashira, and Buchwald-Hartwig amination, can also be employed to introduce a wide variety of functional groups onto the pyridazinone scaffold, further expanding the chemical space accessible from 3-(dimethylamino)pyridazin-4(1H)-one derivatives. researchgate.net

Table 3: Examples of Palladium-Catalyzed Coupling Reactions on Pyridazinone Derivatives

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, Reflux | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | nih.govnih.gov |

| Suzuki-Miyaura | Halopyridazin-3(2H)-ones | Arylboronic acids | Pd catalyst, base | Aryl-substituted pyridazinones | scispace.com |

| Heck | Aryl halides | Olefins | Pd(OAc)2, SPO ligand, base, 60 °C | Aryl-substituted olefins | beilstein-journals.org |

Green Chemistry Approaches and Sustainable Synthesis of 3-(Dimethylamino)pyridazin-4(1H)-one

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. For pyridazinone synthesis, several green methodologies have been reported, which could potentially be adapted for the synthesis of 3-(dimethylamino)pyridazin-4(1H)-one.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. The synthesis of various pyridazinone derivatives has been successfully achieved using microwave-assisted organic synthesis (MAOS). ekb.egresearchgate.net

Solvent-Free and One-Pot Reactions: Conducting reactions under solvent-free conditions, for example, by grinding solid reactants together, minimizes the use of volatile organic compounds. ekb.egresearchgate.net One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, improve atom economy and reduce waste. nih.gov

Use of Greener Solvents and Catalysts: The replacement of hazardous solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key aspect of green chemistry. The use of recyclable catalysts, such as ionic liquid-based catalysts, has also been explored for the synthesis of pyridazinones. scispace.com

An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines offers a metal-free, neutral condition approach to synthesize pyridazine derivatives, which is a sustainable and cost-effective alternative to some metal-catalyzed methods. organic-chemistry.org

Table 4: Green Chemistry Approaches in Pyridazinone Synthesis

| Green Approach | Description | Advantages | Potential Application for 3-(Dimethylamino)pyridazin-4(1H)-one |

| Microwave Irradiation | Use of microwave energy to heat reactions. | Reduced reaction times, higher yields, fewer side products. ekb.egresearchgate.net | Could be used in the cyclization step to form the pyridazinone ring. |

| Grinding/Solvent-Free | Mechanical mixing of solid reactants. | Eliminates the need for solvents, simple work-up. ekb.egresearchgate.net | Applicable for reactions involving solid starting materials. |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, saves time and resources. nih.gov | A one-pot synthesis from simple precursors could be designed. |

| Aza-Diels-Alder | Metal-free cycloaddition reaction. | Sustainable, cost-effective, neutral conditions. organic-chemistry.org | Could be explored as a novel route to the pyridazinone core. |

| Ionic Liquid Catalysis | Use of ionic liquids as recyclable catalysts and solvents. | Catalyst can be recovered and reused, often enhances reaction rates. scispace.com | An ionic liquid could serve as both catalyst and solvent in the synthesis. |

Chemical Reactivity and Transformation Pathways of 3 Dimethylamino Pyridazin 4 1h One

Reactivity of the Pyridazin-4(1H)-one Ring System

The pyridazinone core is a significant heterocyclic scaffold known for its chemical reactivity, which allows for the synthesis of a diverse range of new compounds. researchgate.net The reactivity of this ring system in 3-(dimethylamino)pyridazin-4(1H)-one is profoundly influenced by tautomerism and its electronic structure.

Pyridazinones, including the 4-oxo derivatives, are known to exhibit keto-enol tautomerism. researchgate.net For 3-(dimethylamino)pyridazin-4(1H)-one, this involves an equilibrium between the lactam (keto) form and the lactim (enol) form, which is 3-(dimethylamino)pyridazin-4-ol. The position of this equilibrium is crucial as it determines the availability of different reactive sites.

Generally, pyridazin-4-ols exist predominantly in the more stable oxo (lactam) form. researchgate.net The presence of the electron-donating dimethylamino group at the C3 position is expected to further favor the keto tautomer by stabilizing the positive charge that can develop on the adjacent nitrogen atom (N1) through resonance. The predominance of the lactam form has been confirmed for analogous fused biheterocyclic systems like 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one in both solution and solid phases. mdpi.com

The different tautomers present distinct reactive functionalities. The keto form possesses a reactive amide-like N-H proton and a carbonyl group, while the enol form offers a phenolic hydroxyl group and a more aromatic pyridazine (B1198779) ring, influencing its participation in electrophilic and nucleophilic substitution reactions. nih.gov

Table 1: Tautomeric Forms of 3-(Dimethylamino)pyridazin-4(1H)-one

| Tautomeric Form | Structure | Key Functional Group |

| Keto (Lactam) | Amide (C=O, N-H) | |

| Enol (Lactim) | Hydroxyl (-OH) |

Aromaticity is a key concept that helps rationalize the structure, stability, and reactivity of molecules. ias.ac.in While the pyridazine ring itself is aromatic, the pyridazinone ring exhibits reduced aromaticity due to the sp3-hybridized nitrogen and the exocyclic carbonyl group in the dominant keto tautomer. rsc.org Computational studies on various pyridazinone derivatives, using indices like NICS (Nucleus-Independent Chemical Shift), indicate a lower degree of aromaticity compared to benzene. researchgate.net

The electron-donating dimethylamino group at the C3 position significantly impacts the electron density distribution within the molecule. Through resonance, this group increases the electron density of the pyridazine ring, particularly at the C5 position and the exocyclic oxygen atom. This delocalization of electrons can be represented by several resonance structures, which highlight the polarization of the molecule. This increased electron density enhances the nucleophilicity of the ring and influences the regioselectivity of electrophilic substitution reactions. The delocalization of electrons is a key characteristic of aromatic compounds, contributing to their stability. rsc.org

Reactions Involving the Dimethylamino Group

The dimethylamino group is a key functional moiety that imparts basicity to the molecule and can undergo various chemical transformations.

The 3-(dimethylamino)pyridazin-4(1H)-one molecule possesses multiple potential sites for protonation: the two nitrogen atoms of the pyridazine ring and the exocyclic nitrogen of the dimethylamino group. The most favorable site of protonation depends on the relative basicity of these atoms.

Studies on related structures like 4-(dimethylamino)pyridine have shown that protonation can occur on the dimethylamino group. rsc.org However, in the pyridazinone system, the ring nitrogens also present sites for protonation. A ¹H N.M.R. study of protonation in pyridazin-3-ol and pyridazine-3,6-diol revealed that the processes were not simple, suggesting the involvement of a mobile tautomeric equilibrium. researchgate.net For 3-(dimethylamino)pyridazin-4(1H)-one, protonation is most likely to occur at the N2 atom of the pyridazine ring, as the lone pair on N1 is involved in the amide resonance of the lactam form, and the lone pair of the exocyclic nitrogen is delocalized into the ring. Protonation can lead to enhanced fluorescence emission in some dimethylamino-substituted heterocycles. nih.gov

Table 2: Potential Protonation Sites of 3-(Dimethylamino)pyridazin-4(1H)-one

| Site | Description | Factors Influencing Basicity |

| N1 | Ring Nitrogen | Lone pair involved in amide resonance (reduced basicity) |

| N2 | Ring Nitrogen | Likely the most basic site |

| Exocyclic N | Dimethylamino Nitrogen | Lone pair delocalized into the ring (reduced basicity) |

The dimethylamino group can participate in several chemical reactions, most notably nucleophilic substitution where it acts as a leaving group. This is a common transformation for dimethylaminomethylidene derivatives, which are versatile reagents in the synthesis of heterocyclic compounds. mdpi.com

In a reaction known as transamination, the dimethylamino group can be displaced by other amines. For example, 3-[(dimethylamino)methylidene]-5-arylfuran-2(3H)-thiones react with aromatic amines, where the primary amine attacks the carbon bearing the dimethylamino group, followed by the elimination of dimethylamine (B145610). mdpi.com A similar reactivity pattern can be anticipated for 3-(dimethylamino)pyridazin-4(1H)-one, allowing for the introduction of various nitrogen nucleophiles at the C3 position. This type of reaction provides a synthetic route to a variety of substituted pyridazinones.

Cycloaddition and Condensation Reactions of 3-(Dimethylamino)pyridazin-4(1H)-one

Pyridazine and its derivatives are valuable substrates in cycloaddition and condensation reactions for the construction of more complex heterocyclic systems. nih.govnih.gov

Pyridazinium ylides are known to undergo [3+2] cycloaddition reactions with dipolarophiles to yield five-membered heterocyclic rings. nih.gov While specific studies on 3-(dimethylamino)pyridazin-4(1H)-one are limited, the pyridazinone ring system is capable of participating in such reactions. The electron-rich nature of the ring, enhanced by the dimethylamino group, would influence the rate and regioselectivity of these cycloadditions.

Condensation reactions of pyridazine derivatives with various reagents are also well-documented. For instance, pyridazine-4,5-dicarboxylic acid derivatives condense with o-phenylenediamine (B120857) to form polyazaheterocyclic compounds. rsc.org Similarly, arylhydrazonopropanals can condense with active methylene (B1212753) nitriles to yield pyridazinones. nih.govnih.gov It is plausible that 3-(dimethylamino)pyridazin-4(1H)-one could undergo condensation reactions involving either the active N-H proton or the carbonyl group, leading to the formation of fused heterocyclic systems. For example, condensation with 1,2-diamines could lead to the formation of imidazo[1,5-b]pyridazines. researchgate.net

Metal-Catalyzed Transformations and Organometallic Chemistry of 3-(Dimethylamino)pyridazin-4(1H)-one

The pyridazinone core is a versatile scaffold in organic synthesis, amenable to a variety of metal-catalyzed transformations that allow for the introduction of diverse functional groups. While specific studies on the metal-catalyzed reactions of 3-(Dimethylamino)pyridazin-4(1H)-one are not extensively detailed in the public domain, the reactivity of the broader class of pyridazinone derivatives provides a strong basis for predicting its behavior in the presence of transition metal catalysts. The inherent electronic properties and coordination potential of the pyridazinone ring, influenced by the electron-donating dimethylamino group, are expected to play a significant role in its organometallic chemistry.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the pyridazinone moiety has been shown to be a competent substrate in such transformations. researchgate.netnih.gov Reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings are anticipated to be applicable to halogenated or triflated derivatives of 3-(Dimethylamino)pyridazin-4(1H)-one. These reactions would enable the introduction of aryl, vinyl, alkynyl, and other organic fragments at various positions on the pyridazinone ring, leading to a wide array of functionalized derivatives.

Furthermore, the pyridazinone structure itself can act as an internal directing group in transition-metal-catalyzed C-H activation and functionalization reactions. dmaiti.com The nitrogen and oxygen atoms of the pyridazinone ring can coordinate to a metal center, directing the catalyst to activate and functionalize adjacent C-H bonds. This strategy offers a highly efficient and atom-economical approach to the late-stage diversification of the pyridazinone scaffold. It is plausible that 3-(Dimethylamino)pyridazin-4(1H)-one could undergo directed C-H functionalization, such as arylation, alkenylation, or acylation, at the C-5 position.

The organometallic chemistry of 3-(Dimethylamino)pyridazin-4(1H)-one is also expected to involve the formation of coordination complexes with various transition metals. The Lewis basic nitrogen and oxygen atoms of the pyridazinone ring, as well as the nitrogen of the dimethylamino group, can serve as coordination sites for metal ions. These organometallic complexes could find applications as catalysts or as intermediates in the synthesis of more complex molecules.

The following tables provide representative examples of potential metal-catalyzed transformations of 3-(Dimethylamino)pyridazin-4(1H)-one derivatives, based on the established reactivity of the pyridazinone class of compounds.

Table 1: Postulated Palladium-Catalyzed Cross-Coupling Reactions of Halogenated 3-(Dimethylamino)pyridazin-4(1H)-one Derivatives

| Entry | Starting Material | Coupling Partner | Catalyst System | Solvent | Product |

| 1 | 5-Bromo-3-(dimethylamino)pyridazin-4(1H)-one | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 3-(Dimethylamino)-5-phenylpyridazin-4(1H)-one |

| 2 | 5-Iodo-3-(dimethylamino)pyridazin-4(1H)-one | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 3-(Dimethylamino)-5-vinylpyridazin-4(1H)-one |

| 3 | 5-Bromo-3-(dimethylamino)pyridazin-4(1H)-one | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF | 3-(Dimethylamino)-5-(phenylethynyl)pyridazin-4(1H)-one |

| 4 | 5-Iodo-3-(dimethylamino)pyridazin-4(1H)-one | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF | 3-(Dimethylamino)-5-styrylpyridazin-4(1H)-one |

Note: The reactions and conditions presented in this table are hypothetical and based on known transformations of related pyridazinone compounds.

Table 2: Postulated Directing Group-Assisted C-H Functionalization of 3-(Dimethylamino)pyridazin-4(1H)-one

| Entry | Reactant | Coupling Partner | Catalyst System | Additive/Oxidant | Product |

| 1 | 3-(Dimethylamino)pyridazin-4(1H)-one | Iodobenzene | Pd(OAc)₂ | Ag₂CO₃ | 3-(Dimethylamino)-5-phenylpyridazin-4(1H)-one |

| 2 | 3-(Dimethylamino)pyridazin-4(1H)-one | Styrene | [RhCp*Cl₂]₂ | Cu(OAc)₂ | 3-(Dimethylamino)-5-styrylpyridazin-4(1H)-one |

| 3 | 3-(Dimethylamino)pyridazin-4(1H)-one | Benzoic anhydride | Pd(OAc)₂ | K₂S₂O₈ | 5-Benzoyl-3-(dimethylamino)pyridazin-4(1H)-one |

Note: The reactions and conditions presented in this table are hypothetical and based on known C-H functionalization reactions of pyridazinone scaffolds.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Dimethylamino Pyridazin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of 3-(Dimethylamino)pyridazin-4(1H)-one is expected to display distinct signals corresponding to the different proton environments within the molecule. The protons on the pyridazinone ring, being attached to sp²-hybridized carbons in a heterocyclic system, will resonate in the downfield region of the spectrum. oregonstate.edupressbooks.pub The two methyl groups of the dimethylamino moiety are chemically equivalent, giving rise to a single, sharp signal with an integration value corresponding to six protons. The proton attached to the nitrogen atom (N1) of the pyridazinone ring typically appears as a broad singlet due to quadrupole broadening and potential chemical exchange.

Based on typical chemical shift values for similar structures, the following assignments for the proton signals of 3-(Dimethylamino)pyridazin-4(1H)-one can be predicted. pressbooks.publibretexts.org

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H5 (pyridazinone ring) | ~7.0 - 7.5 | Doublet | 1H |

| H6 (pyridazinone ring) | ~7.6 - 8.1 | Doublet | 1H |

| N1-H (pyridazinone ring) | ~10.0 - 12.0 | Broad Singlet | 1H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. libretexts.org The spectrum for 3-(Dimethylamino)pyridazin-4(1H)-one is expected to show six distinct signals. The carbonyl carbon (C4) is typically the most deshielded, appearing at the lowest field (highest ppm value). compoundchem.com The carbons of the pyridazinone ring resonate in the aromatic/olefinic region, while the carbons of the dimethylamino group appear in the aliphatic region at a much higher field. compoundchem.comrsc.org

Analysis of related pyridazin-3(2H)-one structures provides a basis for predicting the chemical shifts for the ring carbons. rsc.org The electron-donating effect of the dimethylamino group at the C3 position will influence the chemical shifts of the ring carbons, particularly C3 and C4.

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~155 - 160 |

| C4 (C=O) | ~160 - 165 |

| C5 | ~130 - 135 |

| C6 | ~138 - 142 |

To confirm the assignments from 1D NMR spectra and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. wikipedia.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. libretexts.org For 3-(Dimethylamino)pyridazin-4(1H)-one, a COSY spectrum would be expected to show a cross-peak between the signals for H5 and H6, confirming their adjacent positions on the pyridazinone ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbons (¹H-¹³C, one-bond correlations). wikipedia.orgrsc.org This is crucial for definitively linking the proton assignments to the carbon skeleton. Expected correlations would include:

H5 with C5

H6 with C6

The dimethylamino protons with the dimethylamino carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two to three bonds). rsc.org HMBC is vital for piecing together the molecular fragments and confirming the substitution pattern. Key expected correlations include:

The dimethylamino protons [-N(CH₃)₂] showing correlations to C3.

The H5 proton showing correlations to C3, C4, and C6.

The H6 proton showing correlations to C4 and C5.

The N1-H proton showing correlations to C3, C4, and C6.

Interactive Table: Key Predicted 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | H5 | H6 | Confirms adjacent protons on the ring. |

| HSQC | H5 | C5 | Direct H-C bond connectivity. |

| H6 | C6 | Direct H-C bond connectivity. | |

| -N(CH₃)₂ | -N(CH₃)₂ Carbons | Direct H-C bond connectivity. | |

| HMBC | -N(CH₃)₂ | C3 | Confirms attachment of dimethylamino group. |

| H5 | C3, C4, C6 | Ring connectivity and proton position. |

Vibrational Spectroscopy (Infrared, Raman)

The infrared (IR) and Raman spectra of 3-(Dimethylamino)pyridazin-4(1H)-one are dominated by the characteristic vibrations of its two main components: the pyridazinone ring and the dimethylamino group.

Pyridazinone Moiety: The most prominent feature is the strong absorption band from the carbonyl group (C=O) stretching vibration, typically observed in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the lactam ring gives rise to a broad band, usually around 3100-3300 cm⁻¹. Vibrations corresponding to C=C and C=N stretching within the heterocyclic ring are expected in the 1500-1650 cm⁻¹ range. core.ac.uk

Dimethylamino Moiety: The C-H stretching vibrations of the two methyl groups appear as sharp bands in the 2850-2960 cm⁻¹ region. The C-N stretching vibration is typically found in the 1100-1250 cm⁻¹ region.

Interactive Table: Predicted Characteristic Vibrational Frequencies

| Functional Group/Moiety | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Pyridazinone | N-H Stretch | 3100 - 3300 | Medium, Broad |

| Pyridazinone | C=O Stretch | 1630 - 1680 | Strong |

| Pyridazinone | C=C / C=N Stretch | 1500 - 1650 | Medium to Strong |

| Dimethylamino | C-H Stretch | 2850 - 2960 | Medium to Strong |

Vibrational spectroscopy can be a powerful tool for studying the conformational preferences of molecules. iu.edu.sa For 3-(Dimethylamino)pyridazin-4(1H)-one, the primary source of conformational flexibility is the rotation around the C3-N bond connecting the dimethylamino group to the pyridazinone ring.

Different spatial orientations (conformers) of the dimethylamino group relative to the plane of the ring could result in slightly different vibrational frequencies for the C-N bond and adjacent ring modes. americanpharmaceuticalreview.com A detailed conformational analysis would typically involve comparing the experimental IR and Raman spectra with theoretical spectra calculated for different possible conformers using computational methods like Density Functional Theory (DFT). iu.edu.sa Such studies can help identify the most stable conformer in the solid state or in solution. The formation of intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, can also influence vibrational frequencies and can be studied using these techniques. americanpharmaceuticalreview.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique employed to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For 3-(Dimethylamino)pyridazin-4(1H)-one, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) provide critical data regarding its molecular formula and structural features.

Electrospray ionization (ESI) is a soft ionization technique that typically imparts minimal internal energy to the analyte, making it ideal for observing the intact protonated molecule, known as the molecular ion ([M+H]⁺). nih.gov Given the presence of basic nitrogen atoms in the dimethylamino group and the pyridazinone ring, 3-(Dimethylamino)pyridazin-4(1H)-one is expected to readily form a stable [M+H]⁺ ion in positive ion mode ESI-MS. The molecular weight of the compound is 139.16 g/mol , which would correspond to a prominent peak at an m/z of approximately 140.

Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), can reveal characteristic fragmentation patterns. The fragmentation of pyridazinone and related heterocyclic structures often involves cleavages adjacent to heteroatoms and functional groups. libretexts.orgmdpi.com For the protonated 3-(Dimethylamino)pyridazin-4(1H)-one, several fragmentation pathways can be proposed:

Loss of Dimethylamine (B145610): A common fragmentation pathway for compounds with a dimethylamino group is the neutral loss of dimethylamine (NH(CH₃)₂), which has a mass of 45 Da.

Ring Cleavage: The pyridazinone ring itself can undergo fragmentation. A characteristic loss involves the elimination of a CO molecule (28 Da) or other small neutral molecules from the heterocyclic core. mdpi.com

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom of the dimethylamino group can lead to the formation of various fragment ions. libretexts.org

These fragmentation pathways provide valuable information for confirming the identity of the compound and for distinguishing it from its isomers.

Table 1: Predicted ESI-MS/MS Fragmentation Data for [C₆H₉N₃O+H]⁺

| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Formula of Loss |

|---|---|---|---|

| 140.0818 | [M+H]⁺ | - | - |

| 112.0872 | [M+H - CO]⁺ | Carbon monoxide | CO |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm) of the theoretical mass. researchgate.net This precision allows for the unambiguous determination of a compound's elemental composition, a critical step in its identification.

For 3-(Dimethylamino)pyridazin-4(1H)-one, HRMS would be used to confirm its molecular formula of C₆H₉N₃O. The theoretical exact mass of the protonated molecule, [C₆H₉N₃O+H]⁺, can be calculated by summing the exact masses of its constituent atoms. An experimentally determined mass that matches this theoretical value with high accuracy provides strong evidence for the proposed elemental composition.

Table 2: HRMS Data for the Protonated Molecular Ion of 3-(Dimethylamino)pyridazin-4(1H)-one

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₉N₃O |

| Ion | [M+H]⁺ |

| Calculated Exact Mass | 140.0818 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nih.govgrowingscience.com

To perform X-ray crystallography, a single crystal of 3-(Dimethylamino)pyridazin-4(1H)-one of suitable quality must first be grown. This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is collected and analyzed. nih.gov The pattern of diffracted spots allows for the determination of the unit cell dimensions and the crystal's space group, while the intensities of the spots are used to calculate an electron density map from which the atomic structure is solved and refined. nih.gov

While a specific crystal structure for 3-(Dimethylamino)pyridazin-4(1H)-one is not available in the cited literature, analysis of related pyridazine (B1198779) and pyridazinone derivatives allows for the prediction of its key structural features. nih.govgrowingscience.commdpi.com The pyridazinone ring is expected to be largely planar. In the solid state, the molecules would likely engage in intermolecular hydrogen bonding. The N-H proton of the pyridazinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen atoms of the ring can act as acceptors, leading to the formation of chains or more complex three-dimensional networks in the crystal lattice. nih.gov

Table 3: Typical Crystallographic Parameters for Pyridazinone Derivatives

| Parameter | Typical Value/System | Reference |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | growingscience.commdpi.com |

| Space Group | P2₁/c or P-1 | growingscience.commdpi.com |

| N-N Bond Length (Å) | ~1.34 Å | growingscience.com |

| C=O Bond Length (Å) | ~1.23 Å | - |

| C-N (ring) Bond Length (Å) | ~1.33 - 1.38 Å | growingscience.com |

Computational Chemistry and Theoretical Studies of 3 Dimethylamino Pyridazin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation with various levels of approximation to yield detailed information about molecular geometry, energy, and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is frequently employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the lowest potential energy. researchgate.net For this purpose, functionals like B3LYP are commonly paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to provide a balance of accuracy and computational efficiency. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for 3-(Dimethylamino)pyridazin-4(1H)-one (Illustrative) Note: The following data are representative values for a pyridazinone core structure based on DFT calculations of similar heterocyclic compounds and are intended for illustrative purposes, as specific published data for this exact molecule were not found.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| N-N Bond Length | ~1.38 Å |

| C-N (ring) Bond Length | ~1.35 - 1.40 Å |

| C-N (amino) Bond Length | ~1.36 Å |

| N-C-C Bond Angle (ring) | ~118° - 122° |

| C-N-N Bond Angle (ring) | ~117° - 120° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comsemanticscholar.org For 3-(Dimethylamino)pyridazin-4(1H)-one, FMO analysis would map the locations of the HOMO and LUMO, indicating the likely sites for electron donation and acceptance in chemical reactions.

Table 2: Predicted Frontier Orbital Energies for 3-(Dimethylamino)pyridazin-4(1H)-one (Illustrative) Note: These values are typical for pyridazine (B1198779) derivatives and are for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. uni-muenchen.de It illustrates the electrostatic potential on the electron density surface, providing a guide to how a molecule will interact with other charged species. MEP maps are color-coded to indicate different regions of potential. wolfram.com

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. nih.govsemanticscholar.org These include:

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. scholarsresearchlibrary.com

Chemical Softness (S) : The reciprocal of hardness, indicating higher reactivity.

Electronegativity (χ) : The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile. scholarsresearchlibrary.com

Molecular Dynamics Simulations and Conformational Landscape

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, which is essential for understanding processes like protein-ligand binding and conformational changes. nih.gov

For a relatively flexible molecule like 3-(Dimethylamino)pyridazin-4(1H)-one, MD simulations can explore its conformational landscape. researchgate.net This involves studying the rotation of the dimethylamino group and any potential flexibility in the pyridazinone ring. When simulated in a solvent like water, these studies can also reveal how the molecule interacts with its environment and which conformations are most stable in solution. nih.gov This information is vital for understanding how the molecule might be recognized by a biological receptor.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate molecular interactions, with molecular docking being one of the most common. mdpi.com This technique predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov

For 3-(Dimethylamino)pyridazin-4(1H)-one, docking studies could be performed to investigate its potential to interact with biological targets such as enzymes or receptors. Pyridazinone derivatives have been investigated as potential modulators of various biological targets. nih.govnih.gov A docking simulation would place the molecule into the active site of a target protein and score the binding poses based on intermolecular forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This provides a hypothesis for the molecule's mechanism of action at a molecular level, guiding the design of more potent analogs. mdpi.com

Molecular Docking Studies with Biological Macromolecules

No specific molecular docking studies for 3-(Dimethylamino)pyridazin-4(1H)-one have been reported in the reviewed scientific literature. While research on other pyridazinone derivatives has shown interactions with targets such as the IP3 receptor, fatty acid binding protein 4 (FABP4), and various microbial enzymes, similar analyses for 3-(Dimethylamino)pyridazin-4(1H)-one are absent. smolecule.comnih.gov Such studies would be necessary to identify its potential protein targets and elucidate its binding mode at an atomic level.

Binding Affinity Predictions and Interaction Mechanism Elucidation

There is no available data from binding affinity predictions or detailed studies on the interaction mechanisms of 3-(Dimethylamino)pyridazin-4(1H)-one with any biological targets. The prediction of binding affinity, often calculated as binding free energy (e.g., in kcal/mol), is crucial for ranking potential drug candidates and requires extensive computational simulations that have not been published for this compound. nih.gov Elucidation of its interaction mechanisms would involve identifying key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) formed within a binding site, information that is currently not available.

Pharmacophore Modeling and Ligand-Based Design

No pharmacophore models based on 3-(Dimethylamino)pyridazin-4(1H)-one or used for the design of analogues have been described in the literature. Pharmacophore modeling is a cornerstone of ligand-based drug design, used to screen large compound libraries for molecules with similar interaction features. The development of a pharmacophore model for this specific compound would require a set of active molecules with known biological data, which is not currently established.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 3 Dimethylamino Pyridazin 4 1h One Derivatives

Correlating Structural Modifications with Biological Target Interactions

Influence of Substituents on Binding Affinity and Selectivity

The nature, position, and orientation of substituents on the pyridazinone ring system play a pivotal role in determining the molecule's affinity and selectivity for its biological target. Research has shown that even minor chemical changes can lead to significant shifts in potency and target preference.

A notable example is a series of pyridazinone derivatives developed as inhibitors for monoamine oxidase A and B (MAO-A and MAO-B), enzymes implicated in neurodegenerative diseases. mdpi.comnih.gov In this study, systematic modifications were made to explore their impact on inhibitory activity. For instance, derivatives with a methoxy (B1213986) (-OCH3) group at the R1 position of an attached ring generally displayed higher MAO-B inhibitory activity compared to those with a trifluoromethyl (-CF3) group at the same position. mdpi.com Furthermore, the addition of a para-chloro substituent to the core structure was found to increase the inhibitory activity against MAO-B. mdpi.comnih.gov

The most potent compound from this series, TR16, which featured a para-chloro substituent, exhibited an IC50 value of 0.17 µM for MAO-B. mdpi.com This compound also demonstrated high selectivity, with a selectivity index (SI) of over 235 for MAO-B compared to MAO-A. mdpi.comnih.gov This highlights how specific electron-withdrawing groups can enhance both potency and selectivity. nih.gov

| Compound | R1 Substituent | R2 Substituent | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B vs. MAO-A |

|---|---|---|---|---|

| TR2 | -OCH3 | p-Cl | 0.27 | 84.96 |

| TR16 | -CF3 | p-Cl | 0.17 | >235.29 |

| TR3 | -OCH3 | p-F | Data not specified | Data not specified |

| TR9 | -CF3 | p-F | Data not specified | Data not specified |

In a different context, studies on pyridazinone-arylpiperazine derivatives as α1-adrenoceptor antagonists revealed that increasing the size of alkoxy group substituents led to an expected increase in binding affinity. nih.gov This demonstrates a clear correlation between the steric properties of a substituent and the strength of the ligand-receptor interaction.

Conformational Flexibility and Receptor Recognition

The ability of a molecule to adopt a specific three-dimensional shape, or conformation, is critical for its recognition by and binding to a biological receptor. osu.edu The intrinsic dynamic nature of proteins means that receptors are not static entities but exist as an ensemble of different conformations. osu.edu A successful ligand must possess the appropriate conformational flexibility to adapt to the binding site, a concept central to biomolecular recognition. osu.edu

Computational simulations, which can account for the conformational changes in residues involved in ligand binding, are increasingly used to enhance the reliability and accuracy of these studies. nih.govmdpi.com By exploring the conformational space available to both the ligand and the receptor, researchers can better predict how the flexibility of a pyridazinone derivative will influence its ability to be recognized and bound by its target. osu.edu

Elucidating Mechanistic Pathways of Biological Action

Beyond identifying active compounds, it is essential to understand how they exert their effects at a molecular level. Mechanistic investigations for 3-(dimethylamino)pyridazin-4(1H)-one derivatives involve a range of techniques to pinpoint their precise mode of action, from enzyme kinetics to the analysis of complex cellular signaling cascades.

Enzyme Inhibition Studies and Kinetic Analysis

Many pyridazinone derivatives exert their pharmacological effects by inhibiting the activity of specific enzymes. nih.gov Kinetic analysis is a powerful tool used to characterize the nature of this inhibition, providing crucial information about the inhibitor's mechanism. mdpi.commdpi.com

Returning to the MAO-B inhibiting pyridazinone derivatives, kinetic and reversibility experiments demonstrated that the lead compounds TR2 and TR16 act as competitive and reversible inhibitors. mdpi.com A competitive inhibitor is one that binds to the same active site on the enzyme as the natural substrate, effectively competing with it. Kinetic analysis determined the inhibition constants (Ki) for these compounds, which are a direct measure of their binding affinity.

| Compound | Inhibition Type | Ki Value (µM) |

|---|---|---|

| TR2 | Competitive | 0.230 ± 0.004 |

| TR16 | Competitive | 0.149 ± 0.016 |

Similarly, a series of substituted pyrazole[3,4-d]pyridazine derivatives were identified as very good inhibitors of carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE), with Ki values in the nanomolar range, indicating high-potency inhibition. nih.gov Such studies are fundamental to understanding how these molecules function and for optimizing their design as effective drugs. mdpi.com

Receptor Binding Profiling and Ligand-Receptor Complex Formation

To understand the interaction between a drug and its target at an atomic level, researchers often use a combination of experimental binding assays and computational molecular docking simulations. This approach helps to visualize how the ligand fits into the receptor's binding pocket and which specific molecular interactions stabilize the complex.

For the selective MAO-B inhibitors TR2 and TR16, docking investigations provided significant insight into their selectivity. The simulations revealed that these lead compounds were well-positioned for MAO-B inhibition through favorable associations with key and selective amino acid residues in the active site, such as E84 or Y326. nih.gov In contrast, their interaction with the MAO-A active site was primarily driven by less specific hydrophobic contacts, explaining their lower affinity for this isoform. mdpi.comnih.gov The meta-methoxy ring of compound TR2 was shown to reach an aromatic cage formed by FAD, Y398, and Y435 within the MAO-B binding site. mdpi.com

This level of detail is crucial for structure-based drug design, allowing chemists to modify the ligand's structure to enhance favorable interactions or disrupt unfavorable ones, thereby improving potency and selectivity.

Modulation of Signal Transduction Pathways

The biological effects of many drugs are the result of their ability to interfere with or modulate cellular signal transduction pathways. nih.gov These complex networks regulate fundamental cellular processes, and their dysregulation is often a hallmark of disease. nih.govnih.gov Pyridazinone derivatives have been shown to target multiple points within these pathways.

For example, certain pyridazinone derivatives have demonstrated anti-inflammatory activity by inhibiting the lipopolysaccharide (LPS)-induced activation of the nuclear factor κB (NF-κB) transcriptional pathway. nih.gov NF-κB is a central regulator of the inflammatory response, and its inhibition can suppress the production of inflammatory mediators. nih.gov Interestingly, some of these compounds were also N-formyl peptide receptor (FPR) agonists, but there was little correlation between FPR agonism and NF-κB inhibition, indicating that they may mediate their anti-inflammatory effects through distinct, FPR-independent pathways. nih.gov

Other research has shown that novel pyridazin-3-one derivatives can act as vasodilators by modulating the endothelial nitric oxide synthase (eNOS) pathway. The most active compounds in one study demonstrated a remarkable increase in eNOS mRNA expression and a considerable up-levelling of nitric oxide (NO) content in the aorta. nih.gov The pyridazinone scaffold has also been used to develop inhibitors of other key signaling enzymes, including cyclooxygenase 2 (COX2), phosphodiesterase type 4 (PDE4), and various kinases like DYRK1A and GSK3. nih.gov This demonstrates the broad potential of pyridazinone derivatives to modulate diverse signal transduction pathways, leading to a wide array of potential therapeutic applications. nih.govnih.gov

Advanced SAR Methodologies

The exploration of 3-(Dimethylamino)pyridazin-4(1H)-one and its derivatives has been significantly enhanced by the application of advanced Structure-Activity Relationship (SAR) methodologies. These computational and data-driven techniques allow for a more profound understanding of the relationship between a molecule's structure and its biological activity, moving beyond traditional qualitative analysis to offer predictive insights. Such approaches are instrumental in accelerating the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success and providing mechanistic insights into molecular interactions.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.org These models are used to predict the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts. wikipedia.org For pyridazinone derivatives, various QSAR studies have been successfully developed to predict activities ranging from enzyme inhibition to vasorelaxation. researchgate.netnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and/or structural properties. wikipedia.org The process involves calculating a wide range of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological, among others. slideshare.net Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. wikipedia.orghanyang.ac.kr

Several studies have highlighted the utility of QSAR for pyridazinone-based compounds:

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrazolo[3,4-d]pyridazinone derivatives targeting Fibroblast growth factor receptor 1 (FGFR1). tandfonline.com These models use 3D grid-based fields (steric, electrostatic) to generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity, providing direct guidance for the design of more potent inhibitors. tandfonline.com

Pharmacophore-Based QSAR: For a series of pyridazin-3-one derivatives evaluated as vasodilators, 3D-QSAR pharmacophore models were generated. nih.gov These models identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) and their spatial arrangement necessary for biological activity. The best models can then be used to screen virtual libraries and predict the activity of newly designed compounds. nih.gov

Predictive Modeling for Diverse Activities: QSAR models have been developed for pyridazinone derivatives as acetylcholinesterase inhibitors, where physicochemical parameters were used to create a regression equation to predict IC50 values before synthesis. researchgate.net Another study on pyridazinone derivatives used Density Functional Theory (DFT) to calculate descriptors for predicting fungicidal activities, finding that the energy gap (ΔE) and LogP were key factors. asianpubs.org

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. Statistical metrics such as the coefficient of determination (R²) and the cross-validated coefficient of determination (q²) are used to evaluate the model's goodness-of-fit and predictive ability. tandfonline.com

| Pyridazinone Derivative Series | Biological Target/Activity | QSAR Model Type | Key Findings / Statistical Validation | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyridazinones | FGFR1 Inhibition (Anticancer) | 3D-QSAR (CoMFA, CoMSIA) | High q² and R² values indicated reliable predictive models. Contour maps revealed structural requirements for potency. | tandfonline.com |

| Pyridazinon-2-ylacetohydrazides | Acetylcholinesterase Inhibition | 2D-QSAR | A regression equation with an R² value of 1 was obtained, allowing for the calculation of estimated IC50 values prior to synthesis. | researchgate.net |

| Pyridazin-3-one derivatives | Vasorelaxant Activity | 3D-QSAR Pharmacophore Generation | Generated 10 predictive pharmacophore models to anticipate the estimated activity of new compounds. | nih.gov |

| Pyridazine (B1198779) derivatives | Corrosion Inhibition | QSAR (MLR, ANN) | Developed predictive models based on five key molecular descriptors. The Artificial Neural Network (ANN) model performed better than the Multiple Linear Regression (MLR) model. | hanyang.ac.krkfupm.edu.sa |

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds. wikipedia.org Unlike high-throughput screening (HTS), which tests large libraries of complex, drug-like molecules, FBDD screens libraries of small, low-molecular-weight compounds known as "fragments". wikipedia.orgtechnologynetworks.com These fragments typically adhere to the "Rule of Three" (Ro3), which provides general guidelines for their physicochemical properties. nih.govmdpi.com

| "Rule of Three" (Ro3) Parameter | Typical Value |

|---|---|

| Molecular Weight | < 300 Da |

| cLogP | ≤ 3 |

| Number of Hydrogen Bond Donors | ≤ 3 |

| Number of Hydrogen Bond Acceptors | ≤ 3 |

| Number of Rotatable Bonds | ≤ 3 |

Because of their small size and low complexity, fragments typically bind to their biological targets with low affinity (in the micromolar to millimolar range). wikipedia.org Therefore, highly sensitive biophysical techniques are required for screening, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography. technologynetworks.comdrugdiscoverychemistry.comnih.gov The key advantage of FBDD is that these weakly binding fragments can serve as highly efficient starting points for developing potent leads. targetmol.com Once a fragment hit is identified and its binding mode is confirmed, often by X-ray crystallography, it can be optimized into a more potent molecule through several strategies: nih.govnih.gov

Fragment Growing: The fragment is elaborated by adding new functional groups that make additional favorable interactions with the target protein. nih.gov

Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker to create a single, high-affinity molecule. nih.gov

Fragment Merging: Overlapping structural features of two or more fragments that bind to the same site are combined into a novel, single scaffold with improved binding. nih.gov

For the 3-(Dimethylamino)pyridazin-4(1H)-one scaffold, FBDD can be applied through a deconstruction-reconstruction approach. mdpi.com Potent, known pyridazinone-based inhibitors could be computationally or synthetically broken down into their constituent fragments. These fragments, including the core pyridazinone ring itself, could then be screened to identify which substructures are key for binding. The pyridazinone core, being a polar, heterocyclic structure, could serve as an excellent starting fragment for exploring interactions within a protein binding site. nih.gov Subsequent optimization using growing or linking strategies, guided by structural biology, could then be employed to build novel and potent derivatives. nih.gov This approach samples chemical space more efficiently than HTS and often leads to lead compounds with better physicochemical properties. technologynetworks.com

Computational SAR and Machine Learning Applications

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized computational SAR, offering more sophisticated and accurate predictive models compared to traditional statistical methods. nih.govyoutube.com Machine learning algorithms can handle large, high-dimensional datasets and capture complex, non-linear relationships between molecular descriptors and biological activity that might be missed by methods like MLR. nih.gov

In the context of pyridazinone derivatives, machine learning has been applied to enhance QSAR models. A study developing predictive models for pyridazine-based corrosion inhibitors compared the performance of a traditional MLR model with an Artificial Neural Network (ANN) model. hanyang.ac.krkfupm.edu.sa The ANN, a type of machine learning algorithm inspired by the structure of the human brain, demonstrated superior predictive performance, highlighting the advantages of ML in this chemical space. kfupm.edu.sa

Common machine learning algorithms used in QSAR and computational SAR include:

Artificial Neural Networks (ANN): As mentioned, ANNs are powerful for modeling complex non-linear relationships. semanticscholar.org

Support Vector Machines (SVM): SVMs are effective for both classification (e.g., active vs. inactive) and regression (predicting continuous activity values) problems. mdpi.com

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control for over-fitting. mdpi.com

k-Nearest Neighbors (k-NN): A method that predicts the activity of a new compound based on the activities of the 'k' most similar compounds in the training set. mdpi.com

These ML-based QSAR models can be integrated into an iterative drug design cycle. nih.gov An initial model is built from a set of known compounds. This model is then used to predict the activity of a virtual library of new designs, and the most promising candidates are synthesized and tested. The new experimental data is then fed back into the model to retrain and improve its predictive power. nih.gov Furthermore, generative ML models can be used to design entirely new chemical structures with desired properties, moving beyond simple prediction to active molecular design. mdpi.com This approach accelerates the discovery of novel pyridazinone derivatives with optimized activity profiles. mdpi.comnih.gov

| Machine Learning Model | Brief Description | Application in SAR/QSAR |

|---|---|---|

| Multiple Linear Regression (MLR) | A statistical method to model the linear relationship between a dependent variable and one or more independent variables. | Baseline QSAR modeling; effective for linear relationships. semanticscholar.org |

| Artificial Neural Network (ANN) | A computational model based on the structure and function of biological neural networks. | Captures complex, non-linear SARs; often provides higher accuracy than MLR. kfupm.edu.sasemanticscholar.org |

| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees during training. | Robust against overfitting; provides feature importance metrics. mdpi.com |

| Support Vector Machine (SVM) | A supervised learning model that uses a hyperplane to separate data into classes or for regression. | Powerful for both classification (active/inactive) and regression tasks. mdpi.com |

Applications of 3 Dimethylamino Pyridazin 4 1h One and Its Analogues in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Systems

The unique structural features of 3-(dimethylamino)pyridazin-4(1H)-one, particularly the presence of the enamine-like moiety within the pyridazinone core, make it a valuable precursor for the synthesis of more complex heterocyclic structures. This reactivity is especially pronounced in the formation of fused ring systems.

Synthesis of Fused Pyridazinone Systems

Analogues of 3-(dimethylamino)pyridazin-4(1H)-one are instrumental in constructing fused heterocyclic systems. The enamine functionality, often generated in situ from a related ketone, provides a reactive handle for cyclization reactions. For instance, a common strategy involves the condensation of an acetyl-substituted pyridazinone with N,N-dimethylformamide dimethylacetal (DMF-DMA) to yield a reactive enaminone. This intermediate can then react with various aminoazoles, such as 3-amino-1,2,4-triazole or 2-aminobenzimidazole, to afford fused azolo[1,5-a]pyrimidine derivatives that incorporate the pyridazinone moiety. mdpi.com

Another approach involves the condensation of pyridazinone derivatives to form pyrido[3,4-c]pyridazine (B3354903) structures. For example, the methyl group of a 4-methyl pyridazin-6-one can be condensed with DMFDMA to form an enamine intermediate, which upon treatment with an amine like aniline, leads to the formation of a pyrido[3,4-c]pyridazine-3,8-dione. mdpi.com These reactions highlight the utility of the dimethylamino-activated functionality as a key component in annulation strategies for building polycyclic nitrogen-containing heterocycles.

Furthermore, pyridazine (B1198779) derivatives can be elaborated into a variety of fused systems through cycloaddition reactions. nih.gov For example, intramolecular Diels-Alder reactions of 4-pyridazinecarbonitriles bearing acetylenic side chains have been shown to be an effective method for constructing fused benzonitriles. mdpi.com These inverse-electron-demand cycloadditions demonstrate the versatility of the pyridazine core as a diene component, a role that can be modulated by substituents like the dimethylamino group.

Table 1: Examples of Fused Heterocyclic Systems from Pyridazinone Analogues

| Starting Pyridazinone Analogue | Reagents | Fused System | Reference |

|---|

Precursors for Polycyclic Aromatic Compounds

The pyridazine framework is also a valuable synthon for the construction of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs). These compounds are of interest for their potential applications in materials science and optoelectronics. A notable strategy involves the use of polycyclic aromatic azomethine ylides (PAMYs) in 1,3-dipolar cycloaddition reactions, followed by a condensation reaction with hydrazine (B178648) to form a pyrrolopyridazine core embedded within a larger polycyclic aromatic system. researchgate.net This method provides a pathway to unique N-PAHs where the pyridazine ring is fused into the aromatic framework. researchgate.net While not starting directly from 3-(dimethylamino)pyridazin-4(1H)-one, this illustrates a powerful synthetic route where a pyridazine-forming condensation is a key step in building complex PAHs.

Catalytic Roles in Organic Transformations (e.g., as a Lewis Base Catalyst)

While specific studies detailing the catalytic use of 3-(dimethylamino)pyridazin-4(1H)-one are limited, its structure is analogous to well-known organocatalysts, suggesting potential applications. The dimethylamino group attached to the heterocyclic ring is reminiscent of 4-(dimethylamino)pyridine (DMAP), a widely used nucleophilic catalyst.

DMAP and its analogues are known to act as potent Lewis bases, accelerating a variety of reactions, such as acylations and cycloadditions, by activating electrophiles. nih.govmdpi.com The nitrogen atom of the dimethylamino group in 3-(dimethylamino)pyridazin-4(1H)-one could similarly function as a Lewis basic site. It can be hypothesized that this compound could catalyze reactions by forming a highly reactive, positively charged intermediate with an electrophilic substrate, which is then more susceptible to nucleophilic attack. The pyridazinone core could modulate the basicity and steric environment of the dimethylamino group, potentially offering unique reactivity or selectivity compared to traditional catalysts like DMAP.

Asymmetric Synthesis Applications

The application of 3-(dimethylamino)pyridazin-4(1H)-one in asymmetric synthesis is an area that remains largely unexplored. However, the enamine-like structure is a common motif in organocatalysis and can be a handle for introducing chirality.

In principle, chiral versions of this compound, for instance, by introducing a chiral center in a substituent on the pyridazinone ring or by using a chiral amine, could be developed. Such chiral analogues could potentially be used as catalysts or ligands in asymmetric transformations. For example, the asymmetric hydrogenation of enamines is a well-established method for producing chiral amines. mdpi.com A chiral pyridazinone-based enamine could potentially serve as a substrate in such a reaction.

Furthermore, bifunctional catalysts often incorporate a Lewis basic site and a hydrogen-bond donor. A suitably modified chiral 3-(amino)pyridazin-4(1H)-one derivative could be designed to act as a bifunctional organocatalyst for asymmetric reactions, such as Michael additions or aldol (B89426) reactions, similar to how squaramide catalysts are used in the synthesis of complex chiral molecules like spirooxazolidines. researchgate.net

Development of Novel Reagents and Auxiliaries

The 3-(dimethylamino)pyridazin-4(1H)-one scaffold can be functionalized to create novel reagents and auxiliaries for organic synthesis. The inherent reactivity of the pyridazinone ring and the presence of the dimethylamino group offer multiple sites for modification.